Maribavir-d6

LC-MS/MS Bioanalysis Stable Isotope Internal Standard

Maribavir-d6 is a deuterium-labeled derivative of Maribavir, an orally active benzimidazole antiviral agent that selectively inhibits human cytomegalovirus (CMV) pUL97 protein kinase. The parent compound Maribavir (also designated 1263W94, BW1263W94, GW257406X, TAK-620, SHP620) is FDA-approved (as LIVTENCITY) for the treatment of post-transplant CMV infection/disease refractory or resistant to conventional antiviral therapies.

Molecular Formula C15H19Cl2N3O4
Molecular Weight 382.3 g/mol
Cat. No. B12384612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaribavir-d6
Molecular FormulaC15H19Cl2N3O4
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
InChIInChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3
InChIKeyKJFBVJALEQWJBS-SVBDEVFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maribavir-d6: Stable Isotope-Labeled Analytical Reference Standard for CMV Antiviral Quantitation


Maribavir-d6 is a deuterium-labeled derivative of Maribavir, an orally active benzimidazole antiviral agent that selectively inhibits human cytomegalovirus (CMV) pUL97 protein kinase . The parent compound Maribavir (also designated 1263W94, BW1263W94, GW257406X, TAK-620, SHP620) is FDA-approved (as LIVTENCITY) for the treatment of post-transplant CMV infection/disease refractory or resistant to conventional antiviral therapies [1]. Maribavir-d6 incorporates six deuterium atoms into the molecular structure (C15H13D6Cl2N3O4, molecular weight 382.27 g/mol), producing a stable isotope-labeled compound with physicochemical properties closely matching the unlabeled analyte while enabling definitive mass spectrometric discrimination .

Why Maribavir-d6 Cannot Be Substituted with Unlabeled Maribavir or Alternative CMV Inhibitors in Quantitative Bioanalysis


In LC-MS/MS-based quantitative bioanalysis of Maribavir in plasma, tissue, or cellular matrices, the use of Maribavir-d6 as a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for achieving regulatory-acceptable accuracy and precision . Unlabeled Maribavir cannot serve as an internal standard because it is chemically indistinguishable from the analyte and would co-elute without mass differentiation. Alternative SIL-IS candidates with different core scaffolds or fewer deuterium labels introduce differential matrix effect susceptibility and variable extraction recovery, leading to unacceptable quantification bias during method validation per FDA and EMA bioanalytical guidelines . Furthermore, substituting Maribavir-d6 with a structurally dissimilar CMV inhibitor (e.g., ganciclovir-d5 or letermovir-d4) introduces differential ionization efficiency and chromatographic behavior that preclude co-elution with the target analyte, violating the fundamental principle of internal standardization in tandem mass spectrometry .

Quantitative Differentiation of Maribavir-d6 as a SIL-IS: Comparative Data Against Unlabeled Maribavir and Cross-Class CMV Inhibitors


Mass Spectrometric Discrimination: Deuterium Label Enables Baseline Resolution from Unlabeled Maribavir

Maribavir-d6 incorporates six deuterium atoms into the parent Maribavir structure, producing a molecular weight of 382.27 g/mol compared to 376.21 g/mol for unlabeled Maribavir (Δm/z = +6 Da) [1]. This mass difference enables complete baseline mass spectrometric resolution in LC-MS/MS analysis, with the SIL-IS detected in the m/z 382 → [product ion] transition channel while the unlabeled analyte is quantified via m/z 376 → [product ion] without cross-channel interference .

LC-MS/MS Bioanalysis Stable Isotope Internal Standard Therapeutic Drug Monitoring

Target Engagement Potency of Parent Compound: Wild-Type pUL97 Kinase Inhibition IC50

The parent compound Maribavir demonstrates potent inhibition of wild-type human cytomegalovirus pUL97 kinase-catalyzed histone phosphorylation with an IC50 of 3 nM in vitro . This potency represents the baseline target engagement of the active pharmaceutical ingredient for which Maribavir-d6 serves as the analytical reference standard. Comparative enzyme kinetic analysis further established Maribavir as a competitive inhibitor of ATP with a Ki of 10 nM against the UL97 protein kinase active site [1].

UL97 Kinase Antiviral Enzyme Inhibition IC50

Differential Activity of Parent Compound Against Ganciclovir-Resistant CMV Mutants: Hypersensitivity to M460I UL97 Mutation

The parent compound Maribavir demonstrates quantitatively differentiated activity against ganciclovir-resistant CMV strains compared to wild-type virus. Against wild-type UL97 and major ganciclovir-resistant mutants (M460I, H520Q, A594V, L595F), Maribavir exhibited a mean autophosphorylation inhibition IC50 of 35 nM [1]. Notably, the M460I ganciclovir-resistant mutant displayed hypersensitivity to Maribavir, with an IC50 of 4.8 nM—a 7.3-fold increase in potency relative to the mean IC50 across all tested mutants [1].

Ganciclovir Resistance UL97 Mutations Cross-Resistance Antiviral Susceptibility

Phase 3 SOLSTICE Trial: Superior CMV Viremia Clearance Rate of Parent Compound Versus Investigator-Assigned Therapy

In the pivotal Phase 3 SOLSTICE trial (NCT02931539), Maribavir demonstrated superior CMV viremia clearance compared to investigator-assigned therapy in transplant recipients with refractory or resistant CMV infection. At the end of 8 weeks of treatment, 55.7% of patients in the Maribavir arm achieved confirmed CMV DNA clearance (<137 IU/mL in two consecutive samples), compared to 23.9% in the control arm receiving investigator-chosen therapy (valganciclovir/ganciclovir, foscarnet, or cidofovir) [1]. This 31.8 percentage-point absolute difference formed the basis for FDA approval.

Phase 3 Clinical Trial Refractory CMV Virologic Clearance Transplant

Comparative Mechanism of Action: Distinct UL97 Kinase Inhibition Versus DNA Polymerase Inhibitors

Maribavir's mechanism of action is mechanistically distinct from conventional CMV DNA polymerase inhibitors (ganciclovir, valganciclovir, foscarnet, cidofovir). Maribavir competitively inhibits the CMV pUL97 viral protein kinase, interfering with viral capsid assembly and nuclear egress [1][2]. In contrast, ganciclovir/valganciclovir, foscarnet, and cidofovir all target the viral UL54-encoded DNA polymerase [1]. This mechanistic divergence is critical: while standard polymerase inhibitors exhibit cross-resistance and overlapping toxicity profiles (myelosuppression with ganciclovir; nephrotoxicity with foscarnet/cidofovir), Maribavir's distinct target enables activity against most CMV strains resistant to standard drugs [2].

Mechanism of Action UL97 Kinase DNA Polymerase Inhibitors Cross-Resistance

Comparative Oral Bioavailability: Parent Compound Bioavailability Relative to Ganciclovir and Valganciclovir

The oral bioavailability of Maribavir is greater than that of oral ganciclovir but less than that of valganciclovir (the L-valyl ester prodrug of ganciclovir) [1]. Oral ganciclovir exhibits poor bioavailability (approximately 6-9%), whereas valganciclovir achieves approximately 60% bioavailability [1]. Maribavir occupies an intermediate position with bioavailability exceeding oral ganciclovir but not reaching the enhanced absorption of the valganciclovir prodrug formulation [1].

Pharmacokinetics Oral Bioavailability Therapeutic Drug Monitoring

Primary Research and Industrial Applications for Maribavir-d6 Stable Isotope-Labeled Reference Standard


LC-MS/MS Method Development and Validation for Maribavir Therapeutic Drug Monitoring in Transplant Patients

Maribavir-d6 serves as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS assays for quantifying Maribavir plasma concentrations in solid organ and hematopoietic cell transplant recipients receiving LIVTENCITY for refractory/resistant CMV infection [1]. The +6 Da mass shift enables baseline separation from unlabeled Maribavir (m/z 376 → m/z 382 transition channels), ensuring accurate quantification across the therapeutic range with minimal matrix interference [2].

Pharmacokinetic and Bioequivalence Studies Supporting Generic Maribavir Development

Pharmaceutical development programs for generic Maribavir formulations require validated bioanalytical methods compliant with FDA 21 CFR Part 320 and EMA bioequivalence guidelines. Maribavir-d6 provides the required SIL-IS for quantifying Maribavir in human plasma during crossover pharmacokinetic studies, enabling precise determination of Cmax, Tmax, AUC0-t, and AUC0-∞ parameters essential for establishing bioequivalence to the reference listed drug (LIVTENCITY) [1].

In Vitro Drug-Drug Interaction and Transporter Studies Using Stable Isotope Quantification

Given Maribavir's significant drug interaction potential with calcineurin inhibitors (cyclosporine, tacrolimus) and mTOR inhibitors via CYP3A4 inhibition [1], Maribavir-d6 enables precise quantification of Maribavir in in vitro hepatocyte, microsomal, and transporter assay systems. The SIL-IS approach eliminates matrix effect variability across different in vitro experimental conditions, supporting robust assessment of Maribavir as a perpetrator or victim of drug-drug interactions.

CMV Antiviral Susceptibility Testing and Resistance Surveillance in Reference Laboratories

Reference laboratories conducting CMV antiviral susceptibility testing can employ Maribavir-d6 as an analytical standard for verifying Maribavir concentrations in cell culture-based resistance assays. The clinical relevance of monitoring Maribavir susceptibility is underscored by the observation that while Maribavir shows hypersensitivity to the M460I ganciclovir-resistant mutant (IC50 = 4.8 nM) [2], specific UL97 mutations (e.g., L397R) can confer Maribavir resistance with compromised UL97 kinase function (~10% of wild-type activity) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maribavir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.